Enhanced Aqueous Solubility vs. 3-Arylpropionic Acid Scaffold
The lead compound 8g, built on the 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold, demonstrated 'remarkable aqueous solubility' compared to the typical low solubility of phenyl-based GPR40 agonists [1]. While the exact solubility value is not disclosed in the abstract, the qualitative improvement is a primary design goal, driven by the scaffold's lower calculated logP (cLogP) and higher TPSA compared to phenyl analogs [1]. The hydrochloride salt form (CAS 2411252-72-5) further enhances aqueous solubility relative to the free acid, as a general property of salt formation.
| Evidence Dimension | Aqueous solubility (qualitative improvement) |
|---|---|
| Target Compound Data | Lead compound 8g (based on target scaffold): 'remarkable aqueous solubility' (specific value not provided in abstract) [1] |
| Comparator Or Baseline | Typical 3-arylpropionic acid GPR40 agonists: known low aqueous solubility due to high lipophilicity [1] |
| Quantified Difference | Not quantified in the abstract; described as 'remarkable' [1] |
| Conditions | Aqueous solubility assay; specific conditions not detailed in the abstract [1] |
Why This Matters
Improved aqueous solubility is critical for in vitro assay reproducibility, oral bioavailability, and formulation ease, directly impacting the scalability of lead optimization and procurement decisions for drug discovery programs.
- [1] Krasavin M, Lukin A, Zhurilo N, Kovalenko A, Zahanich I, Zozulya S. Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. J Enzyme Inhib Med Chem. 2016 Dec;31(6):1404-10. doi: 10.3109/14756366.2016.1142984. View Source
